
2-chloronicotinaldehyde
Overview
Description
2-Chloronicotinaldehyde (CAS: 36404-88-3, molecular formula: C₆H₄ClNO) is a halogenated pyridine derivative featuring a chlorine atom at the 2-position and an aldehyde group at the 3-position of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the electron-withdrawing effects of the chlorine atom, which activates the pyridine ring for functionalization .
Synthesis: this compound is synthesized via oxidation of 2-chloronicotinalcohol using pyridinium chlorochromate (PCC) in dichloromethane, yielding a pale yellow solid after purification (50% yield) . Alternative methods include Knoevenagel reactions with malonic acid to form α,β-unsaturated carboxylic acids .
Applications: The compound is a precursor for pharmaceuticals, agrochemicals, and materials science. For example, it reacts with phenols or alkoxides to form substituted 2-phenoxynicotinaldehydes (70–80% yields) or 2-methoxynicotinaldehyde (bright yellow oil) under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloronicotinaldehyde can be achieved through various methods. One approach involves a Vilsmeier-Haack type reaction route, which is a regioselective process used to synthesize 2-Chloro-3-formyl-1,8-naphthyridine, a closely related compound. Another method described the synthesis of 2-chloro-6-trifluoromethylpyridines starting from 2-chloro-6-trichloromethylpyridine.
Industrial Production Methods: Industrial production methods for this compound typically involve the use of advanced synthetic techniques and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Oxidation Reactions
The synthesis of 2-chloronicotinaldehyde involves the oxidation of 2-chloronicotinol. Two optimized protocols are documented:
The reaction proceeds via MnO₂-mediated oxidation under reflux conditions. Embodiment 2 achieves a marginally higher yield (131 g vs. 125 g) by adjusting precursor stoichiometry (NaBH₄: 80 g vs. 72 g) and extending the initial reduction step to 8 hours .
Nucleophilic Addition and Tautomerization
The aldehyde group participates in keto-enol tautomerization, which is critical in catalytic dearomatization reactions. For example:
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Copper-catalyzed dearomatization : The aldehyde facilitates C–H activation directed by hydroxyl groups, followed by alkyne insertion and reductive elimination. The enantioselectivity-determining step involves a 2.9 kcal/mol energy difference between pro-S* and pro-R* transition states .
Key Mechanistic Steps :
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C–H Activation : Directed by the aldehyde’s electron-withdrawing effect.
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Alkyne Insertion : Forms a Rh–N bond (2.8 kcal/mol lower barrier than Rh–C pathways) .
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Reductive Elimination : Yields enantioselective products (experimental ratio: 97:3 S:R) .
Electrophilic Substitution at the Pyridine Ring
The chlorine substituent enables regioselective electrophilic amination. For instance:
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Iodine-mediated amination : A cationic PhI(N(SO₂Me)₂)⁺ unit attacks the pyridine ring, forming a planar sp² carbocation. The major pathway involves 1,2-diamination via sulfonimide addition .
Selectivity Factors :
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Electronic Delocalization : Allylic amination occurs only with substrates allowing resonance stabilization (e.g., (E)-methylstilbene) .
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Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing ionic intermediates .
Purification and Workup
Post-reaction workup typically involves:
Scientific Research Applications
Medicinal Chemistry
Synthesis of Sirt6 Activators
One of the prominent applications of 2-chloronicotinaldehyde is in the synthesis of new pharmacological agents targeting Sirtuin 6 (Sirt6), a protein implicated in various diseases such as cancer and inflammation. Researchers have synthesized derivatives of this compound that exhibit enhanced Sirt6 activation properties. For instance, the introduction of different amino side chains on the pyridine ring has led to compounds with improved efficacy in activating Sirt6 deacetylation, which is crucial for regulating cellular processes involved in aging and disease .
Table 1: Sirt6 Activation Potency of this compound Derivatives
Compound ID | Amino Side Chain | Activation Fold (100 μM) |
---|---|---|
14 | 2-Chloro | 1.04 |
15 | Dimethylamino | 1.12 |
21 | Piperazin-1-yl | >4.0 |
35 | Hydroxyl | 5.02 |
38 | Dimethylcarbamoyl | 7.38 |
These derivatives not only enhance Sirt6 activity but also show low cytotoxicity, making them potential candidates for therapeutic development against various human conditions .
Sensor Technology
Fluorescent Chemosensor Development
Another significant application of this compound is in the development of fluorescent chemosensors for detecting metal ions, particularly aluminum ions (Al³⁺). A study demonstrated that a chemosensor based on rhodamine 6G and this compound exhibits an "OFF-ON" fluorescence response upon interaction with Al³⁺ ions. This property allows for sensitive detection and quantification of aluminum in environmental samples .
Table 2: Performance Metrics of the Chemosensor
Parameter | Value |
---|---|
Detection Limit | µM level |
Response Time | Seconds |
Sensitivity | High |
This application highlights the utility of this compound in developing advanced materials for environmental monitoring.
Organic Synthesis
Catalytic Reactions
This compound is also utilized in organic synthesis as a key intermediate in various catalytic reactions. For example, it has been employed in palladium(II)-catalyzed direct annulation reactions, facilitating the formation of complex aromatic compounds through C(formyl)-C(aryl) coupling strategies . This method showcases its importance in synthesizing compounds with potential pharmaceutical applications.
Case Studies
Case Study: Development of Sirt6 Activators
A recent study focused on synthesizing new derivatives from this compound to enhance Sirt6 activation. The researchers demonstrated that specific modifications to the compound's structure significantly increased its potency as a Sirt6 activator. The findings suggest that these derivatives could serve as effective therapeutic agents for diseases associated with Sirt6 dysfunction .
Case Study: Fluorescent Sensor for Aluminum Detection
In a practical application, researchers developed a fluorescent sensor based on rhodamine-6G and this compound to detect Al³⁺ ions effectively. The sensor exhibited high sensitivity and rapid response times, making it suitable for real-time monitoring of aluminum levels in various samples . This study emphasizes the compound's versatility beyond traditional chemical applications.
Mechanism of Action
The mechanism of action of 2-chloronicotinaldehyde in chemical reactions is based on the aldol-type reaction between 3-formyl (aza)indole and β-aminoacrylate generated from the compound. This reaction mechanism allows for the formation of various derivatives with potential biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
Physicochemical Properties
- Solubility and Stability :
this compound is typically isolated as a white or pale yellow solid, stable under inert conditions . The methoxy derivative (2-methoxynicotinaldehyde) is an oil, suggesting higher lipophilicity . - Handling : While specific MSDS data is absent, analogous aldehydes (e.g., 2-nitrocinnamaldehyde) recommend handling in ventilated areas with PPE to avoid dust inhalation .
Biological Activity
2-Chloronicotinaldehyde, a derivative of nicotinaldehyde, has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article explores the biological activities associated with this compound, including its potential applications in anti-infective therapy, enzyme inhibition, and cellular signaling pathways.
This compound is characterized by the presence of both a chloro group and an aldehyde functional group attached to the pyridine ring. Its chemical structure can be represented as follows:
This compound's unique structure is pivotal in its interaction with biological targets, influencing its activity across various systems.
1. Anti-Infective Properties
Recent studies have highlighted the anti-infective potential of this compound. It has shown efficacy against several pathogens, including bacteria and viruses. For instance, research indicates that derivatives of this compound exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of this compound Derivatives
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Escherichia coli | 64 µg/mL |
2. Enzyme Inhibition
This compound has also been investigated for its ability to inhibit various enzymes. Notably, it has been identified as an effective inhibitor of α-amylase, an enzyme crucial for carbohydrate metabolism. Inhibition of α-amylase can help manage postprandial blood glucose levels, making it a candidate for diabetes management therapies .
Table 2: α-Amylase Inhibition by this compound
Compound | IC50 (µM) |
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This compound | 15 µM |
3. Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. It demonstrated significant antiproliferative activity against human cancer cells, suggesting potential use in cancer therapy. For example, studies have shown that it can induce apoptosis in breast cancer cells through the activation of caspase pathways .
Case Study: Cytotoxic Effects on Breast Cancer Cells
In a controlled study, treatment with this compound resulted in:
- A reduction in cell viability by over 50% at concentrations above 20 µM.
- Induction of apoptosis markers such as increased caspase-3 activity.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound interacts with active sites on enzymes like α-amylase, blocking substrate access.
- Induction of Apoptosis : By activating specific signaling pathways (e.g., NF-κB), it promotes programmed cell death in malignant cells.
- Antimicrobial Mechanism : The presence of the chloro group may enhance membrane permeability or disrupt metabolic processes in bacteria.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 2-chloronicotinaldehyde, and how can its purity be validated experimentally?
- Methodological Answer : this compound is commonly synthesized via condensation reactions, such as the reaction of 2-chloropyridine derivatives with aldehydes under acidic or catalytic conditions. For purity validation, thin-layer chromatography (TLC) using silica gel plates with a solvent system (e.g., butanol-water-acetic acid) can detect impurities . Gas chromatography (GC) or high-performance liquid chromatography (HPLC) may also quantify purity, especially when trace impurities affect downstream reactions . Physical properties like melting point (50–54°C) and density (1.332 g/cm³) serve as preliminary purity checks .
Q. How should researchers characterize the structural identity of this compound?
- Methodological Answer : Use spectroscopic techniques:
- NMR : Confirm the aldehyde proton (δ ~9.8 ppm) and pyridine ring protons.
- FT-IR : Identify the aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-Cl vibrations (~600–800 cm⁻¹).
- Mass Spectrometry (LRMS/HRMS) : Verify the molecular ion peak at m/z 141.56 (M⁺) . Cross-reference with CAS registry data (CAS 36404-88-3) for consistency .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen or argon) to prevent oxidation and degradation. Maintain temperatures below 4°C in a dark environment. Avoid contact with moisture or incompatible materials like strong oxidizers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound-derived benzimidazoles?
- Methodological Answer : Yields (e.g., 85% for compound 53 vs. 78% for 54) depend on substituent electronic effects and reaction time . Optimize by:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
- Temperature Control : Moderate heating (50–80°C) balances reactivity and side reactions.
Q. What analytical strategies resolve contradictions in reported data, such as conflicting impurity profiles?
- Methodological Answer : Contradictions may arise from synthesis route variations or detection limits. Address this by:
- Comparative TLC/GC : Replicate methods from conflicting studies to identify systematic errors .
- Spiking Experiments : Add suspected impurities (e.g., 2-chloronicotinic acid) to assess co-elution in HPLC .
- Multivariate Analysis : Use design-of-experiments (DoE) to isolate variables affecting purity .
Q. How can researchers mechanistically study the role of this compound in multicomponent reactions?
- Methodological Answer : Employ kinetic studies and isotopic labeling (e.g., ¹³C-aldehyde) to track reaction pathways. Computational methods (DFT calculations) model transition states and intermediates. For example, in Baylis–Hillman adduct formation, the aldehyde group acts as an electrophilic site, while the pyridine ring stabilizes charges .
Q. What advanced techniques are suitable for quantifying trace impurities in this compound?
- Methodological Answer : Use hyphenated techniques like LC-MS/MS to detect sub-ppm impurities. For non-volatile residues, inductively coupled plasma mass spectrometry (ICP-MS) identifies heavy metal contaminants. Reference standards for common byproducts (e.g., 2-chloronicotinic acid) improve accuracy .
Q. Data Presentation Guidelines
- Tables : Include raw data (e.g., reaction yields, spectral peaks) in appendices, with processed data (means ± SD) in the main text .
- Figures : Label chromatograms with retention times and annotate spectral peaks .
- Ethical Reporting : Disclose synthesis variations and instrument calibration protocols to enhance reproducibility .
Properties
IUPAC Name |
2-chloropyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-6-5(4-9)2-1-3-8-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPAGGHFIDLUMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353269 | |
Record name | 2-Chloro-3-formylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36404-88-3 | |
Record name | 2-Chloro-3-formylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3-pyridinecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.